molecular formula C14H17BN2O3 B14022329 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4-OL

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4-OL

Cat. No.: B14022329
M. Wt: 272.11 g/mol
InChI Key: FNFXYBSCUUTWJM-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one is a compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which combines a quinazolinone core with a boronate ester group. The presence of the boronate ester group makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one typically involves the reaction of quinazolin-4(3H)-one with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the coupling of the quinazolinone with a boronic acid or boronate ester . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The quinazolinone core can undergo reduction reactions to form dihydroquinazolinones.

    Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

    Oxidation: Boronic acids.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted quinazolinones, depending on the coupling partner used.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one is primarily related to its ability to participate in various chemical reactions. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. Additionally, the quinazolinone core can interact with biological targets, potentially inhibiting enzymes or modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar coupling reactions.

    Quinazolin-4(3H)-one: The parent compound without the boronate ester group.

    Phenylboronic acid: Another boronic acid derivative used in cross-coupling reactions.

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one is unique due to the combination of the quinazolinone core and the boronate ester group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C14H17BN2O3

Molecular Weight

272.11 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-quinazolin-4-one

InChI

InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)9-6-5-7-10-11(9)12(18)17-8-16-10/h5-8H,1-4H3,(H,16,17,18)

InChI Key

FNFXYBSCUUTWJM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=CNC3=O

Origin of Product

United States

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